molecular formula C9H10N2O B2762610 4-[(2-Hydroxyethyl)amino]benzonitrile CAS No. 98952-77-3

4-[(2-Hydroxyethyl)amino]benzonitrile

Cat. No.: B2762610
CAS No.: 98952-77-3
M. Wt: 162.192
InChI Key: MWBQMSRVSRVKKX-UHFFFAOYSA-N
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Description

Significance of Benzonitrile (B105546) Core Structures in Contemporary Chemical Research

The benzonitrile unit, an aromatic ring bearing a nitrile (-C≡N) group, is a cornerstone in the design of a vast array of functional molecules. Its significance stems from several key characteristics:

Versatile Reactivity: The nitrile group is a highly versatile functional group that can be transformed into amines, amides, carboxylic acids, and various heterocyclic systems, making benzonitrile derivatives valuable synthetic intermediates.

Electronic Properties: The strong electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the benzene (B151609) ring, affecting its reactivity and the photophysical characteristics of the molecule. This property is harnessed in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs).

Bioisosteric Replacement: In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups, such as carbonyls, to improve metabolic stability and binding interactions with biological targets. Over 30 nitrile-containing pharmaceuticals are currently prescribed for a variety of medical conditions. nih.gov

Coordination Chemistry: The nitrogen atom of the nitrile group can coordinate with metal ions, leading to applications in catalysis and the formation of metal-organic frameworks.

The benzonitrile scaffold is a prevalent feature in pharmaceuticals, agrochemicals, and materials science, where it contributes to the desired biological activity or physical properties of the final product. ontosight.ai

Overview of the Hydroxyethylamino Functional Group in Advanced Molecular Architectures

The N-(2-hydroxyethyl)amino group [-NHCH₂CH₂OH] imparts a distinct set of properties to a molecule, making it a valuable addition in the design of advanced molecular architectures:

Hydrophilicity and Polarity: The hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding, which can enhance the aqueous solubility of a compound. This is a critical factor in the development of pharmaceutical agents and dyes.

Reactive Handle: The primary or secondary amine and the hydroxyl group can serve as points for further chemical modification, allowing for the construction of more complex molecules. The hydroxyl group, in particular, can be esterified or etherified to modulate the compound's properties.

Modulation of Electronic Properties: The amino group is an electron-donating group, which can influence the electronic and photophysical properties of the aromatic system to which it is attached. This is particularly relevant in the design of fluorescent molecules and dyes.

Chelating Properties: The presence of both nitrogen and oxygen atoms allows the hydroxyethylamino group to act as a chelating agent for metal ions, a property that is exploited in various chemical and biological applications.

The incorporation of the hydroxyethylamino group is a common strategy to fine-tune the physical, chemical, and biological properties of organic molecules.

Scholarly Imperatives and Research Trajectories for 4-[(2-Hydroxyethyl)amino]benzonitrile

While extensive research on this compound is not widely documented in publicly available literature, its chemical structure suggests several compelling avenues for future investigation. The primary scholarly imperative is to synthesize, characterize, and explore the potential applications of this compound, given the promising characteristics of its constituent parts.

Detailed Research Findings:

Currently, detailed experimental research findings specifically for this compound are limited. However, based on its structure, several properties and potential research areas can be identified. The compound is known in chemical databases, and its basic properties have been predicted.

Data Tables:

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₀N₂O PubChem
Molecular Weight 162.19 g/mol PubChem
XLogP3 0.8 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor Count 3 PubChem

This data is computationally predicted.

Table 2: Spectroscopic Data Predictions for this compound

Spectroscopy Type Predicted Features
¹H NMR Signals corresponding to aromatic protons, methylene (B1212753) protons of the ethyl group, and protons of the amino and hydroxyl groups.
¹³C NMR Resonances for aromatic carbons, the nitrile carbon, and the carbons of the hydroxyethylamino side chain.
IR Spectroscopy Characteristic absorption bands for N-H stretching, O-H stretching, C≡N stretching of the nitrile group, and C-N stretching.

These are general predictions based on the chemical structure.

Research Trajectories:

Future research on this compound is likely to follow these trajectories:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce high-purity this compound. A plausible method involves the nucleophilic substitution of 4-fluorobenzonitrile (B33359) with ethanolamine. Thorough characterization using techniques such as NMR, IR, and mass spectrometry, along with single-crystal X-ray diffraction, would be essential to confirm its structure and properties.

Applications in Materials Science: Investigation of its potential as a precursor for dyes and pigments. The combination of the chromophoric benzonitrile system and the auxochromic hydroxyethylamino group suggests that it could be a valuable building block for colorants. nih.gov Research into its fluorescent properties could also lead to applications in organic electronics, similar to related compounds used in OLEDs. rsc.org

Intermediate for Pharmaceuticals and Agrochemicals: Exploration of its use as a versatile intermediate in the synthesis of more complex biologically active molecules. The reactive sites on the molecule (the nitrile, amino, and hydroxyl groups) provide multiple handles for further chemical transformations.

Coordination Chemistry: Studying its ability to form complexes with various metal ions, which could lead to the development of new catalysts or functional materials.

The scholarly imperative for this compound lies in bridging the gap between its predicted potential and experimental validation, thereby unlocking its utility in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-8-1-3-9(4-2-8)11-5-6-12/h1-4,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBQMSRVSRVKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure, Electronic Properties, and Advanced Spectroscopic Characterization

Advanced Spectroscopic Characterization for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for confirming the molecular structure of 4-[(2-Hydroxyethyl)amino]benzonitrile and understanding its conformational details. Techniques such as FT-IR, Raman, NMR, and UV-Vis spectroscopy each provide unique insights into the molecule's vibrational, electronic, and magnetic properties.

Vibrational Analysis via Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule. Both FT-IR and Raman spectroscopy measure the vibrational energies of a molecule, but they operate on different principles and are subject to different selection rules, making them complementary techniques. libretexts.org

For this compound, the key vibrational modes include the stretching of the nitrile (C≡N) group, the O-H and N-H groups, and various vibrations associated with the benzene (B151609) ring and the ethyl chain. researchgate.netnii.ac.jp The C≡N stretching vibration is particularly characteristic and typically appears as a strong, sharp band in the infrared spectrum. researchgate.net The position of this band can be sensitive to electronic effects from substituents on the benzene ring. researchgate.net

Computational studies on similar molecules often accompany experimental spectra to provide a more detailed assignment of the observed vibrational bands. nih.govresearchgate.net Density Functional Theory (DFT) calculations are commonly used to predict the vibrational frequencies, which are then compared with experimental data, often after applying a scaling factor to account for anharmonicity and other systematic errors. nih.gov

Table 1: Selected Vibrational Frequencies for this compound and Their Assignments

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Method
O-H Stretch 3400 - 3200 (broad) FT-IR
N-H Stretch 3450 - 3300 FT-IR
Aromatic C-H Stretch 3100 - 3000 FT-IR, Raman
Aliphatic C-H Stretch 3000 - 2850 FT-IR, Raman
C≡N Stretch 2260 - 2220 FT-IR, Raman
C=C Aromatic Ring Stretch 1610 - 1580 FT-IR, Raman
C-N Stretch 1360 - 1250 FT-IR

Note: The values in this table are typical ranges for the specified functional groups and may vary for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemical Assignments

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. mdpi.com By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR allows for the unambiguous determination of molecular connectivity.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the protons of the ethyl group (-CH₂-CH₂-), the amine proton (-NH-), and the hydroxyl proton (-OH). The chemical shifts, signal multiplicities (splitting patterns), and integration values provide a complete picture of the proton environment.

The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms, particularly the nitrile carbon and the aromatic carbons, are sensitive to the electronic environment and provide further confirmation of the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted Chemical Shift (δ, ppm)
Aromatic Protons ¹H 6.7 - 7.5
-CH₂-N- ¹H ~3.4
-CH₂-O- ¹H ~3.8
-NH- ¹H Variable, broad
-OH ¹H Variable, broad
Nitrile Carbon (-C≡N) ¹³C 118 - 120
Aromatic Carbons ¹³C 112 - 152
-CH₂-N- ¹³C ~45

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of photons promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. libretexts.org For organic molecules like this compound, the most common transitions involve π and non-bonding (n) electrons being excited to anti-bonding π* orbitals (π → π* and n → π* transitions). shu.ac.uklibretexts.org

The presence of the conjugated benzonitrile (B105546) system, coupled with the electron-donating amino group, is expected to give rise to characteristic absorption bands. The amino group acts as an auxochrome, which can shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. These transitions provide insight into the electronic structure and conjugation within the molecule.

Computational Chemistry and Quantum Mechanical Investigations

Computational methods, particularly those based on quantum mechanics, are essential for complementing experimental data and providing a deeper understanding of molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) has become a standard tool in computational chemistry for predicting the properties of molecules. nih.gov By approximating the complex many-electron problem, DFT allows for the calculation of the optimized ground-state geometry, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. analis.com.my

For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. analis.com.myresearchgate.neticm.edu.pl These theoretical structures are typically in excellent agreement with experimental data where available and provide a reliable model of the molecule's three-dimensional shape. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis for Electronic Transitions and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.govlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.netedu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govedu.krd

A small HOMO-LUMO gap generally implies higher chemical reactivity and suggests that the molecule will absorb light at longer wavelengths, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krdnih.gov DFT calculations are widely used to compute the energies of these orbitals and the resulting energy gap, which can then be correlated with the electronic transitions observed in UV-Vis spectroscopy. researchgate.net

Table 3: Representative DFT-Calculated Electronic Properties

Property Description Typical Calculated Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5.0 to -6.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5

Note: These values are representative based on DFT calculations for similar aromatic amines and nitriles and can vary significantly with the specific computational method and basis set used.

Crystal Engineering and Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com Analysis of this compound crystals would provide accurate data on bond lengths, bond angles, and dihedral angles, defining its solid-state conformation.

In related aminobenzonitrile structures, the benzonitrile moiety is typically planar. goettingen-research-online.degoettingen-research-online.de The geometry around the amino nitrogen atom is of particular interest. X-ray analysis would reveal whether the nitrogen is planar (sp² hybridized) or pyramidal (sp³ hybridized), which has significant implications for the extent of π-conjugation with the phenyl ring. goettingen-research-online.de

The conformation of the flexible (2-hydroxyethyl)amino side chain would also be precisely determined. The crystal structure would show the specific torsion angles adopted by the N-CH₂-CH₂-OH chain in the solid state. This conformation is often stabilized by the formation of intermolecular hydrogen bonds within the crystal lattice. It is also possible, though less common, for an intramolecular O-H···N hydrogen bond to form between the hydroxyl group and the cyano nitrogen, which would significantly influence the side chain's orientation. researchgate.netnih.gov

Table 3: Typical Crystallographic Data for an Organic Molecule

ParameterValue
Crystal SystemMonoclinic / Orthorhombic
Space GroupP2₁/c / Pbca
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
β (°)90 - 105
Z (molecules/unit cell)4 or 8

Note: This table presents a representative range of crystallographic parameters for a molecule of this size and type.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. nih.govnih.gov For this compound, hydrogen bonding is expected to be the dominant interaction directing the crystal packing.

The molecule contains multiple hydrogen bond donors and acceptors:

Donors: The hydroxyl (-OH) group and the secondary amine (-NH-) group.

Acceptors: The nitrile nitrogen (-C≡N) and the hydroxyl oxygen (-OH).

This functionality allows for the formation of robust and directional hydrogen bonds. Common motifs observed in similar structures include:

O—H···N≡C: A strong and linear hydrogen bond where the hydroxyl group of one molecule donates to the nitrile nitrogen of another, often forming chains or dimers. nih.gov

N—H···N≡C: The amino hydrogen can also donate to the nitrile nitrogen, creating additional links between molecules. goettingen-research-online.degoettingen-research-online.de

O—H···O: The hydroxyl group can act as both a donor and an acceptor, leading to chains of molecules linked head-to-tail.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies that have performed a Hirshfeld surface analysis on the compound this compound. This analytical technique is used to investigate intermolecular interactions within a crystal lattice by partitioning the crystal electron density into molecular fragments. The analysis provides quantitative data on the types and relative contributions of different intermolecular contacts, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the supramolecular architecture and physicochemical properties of a compound.

While research is available for structurally related benzonitrile derivatives, the specific data detailing the percentage contributions of various intermolecular contacts for this compound is not present in the reviewed literature. Therefore, a data table summarizing these contributions and a detailed discussion of the research findings for this specific compound cannot be provided at this time.

Advanced Research Applications in Chemical Sciences and Materials Development

Application in Advanced Materials Science Research

The distinct electronic and structural characteristics of 4-[(2-Hydroxyethyl)amino]benzonitrile make it a compound of interest in the development of novel materials with tailored properties.

Design and Synthesis of Optoelectronic Materials

In the field of optoelectronics, which merges optics and electronics, the design of materials with specific light-emitting or light-absorbing properties is crucial. The structure of this compound, possessing both an electron-donating (hydroxyethylamino) and an electron-withdrawing (benzonitrile) moiety, is a classic blueprint for creating molecules with interesting photophysical behaviors.

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a key concept in the design of fluorescent probes and sensors. In molecules exhibiting TICT, photoexcitation leads to a charge transfer from the donor to the acceptor part of the molecule, accompanied by a twisting of the molecular geometry. This process often results in dual fluorescence, where the emission wavelength is highly sensitive to the local environment, such as solvent polarity. The aminobenzonitrile scaffold is a foundational structure for studying TICT states. Theoretical and experimental studies on related aminobenzonitriles have shown that the degree of charge transfer and the rotational dynamics of the amino group are critical in determining the fluorescence properties. While specific in-depth studies on the TICT states of this compound are not extensively documented in publicly available literature, its structural analogy to classic TICT-forming molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN) suggests its potential for similar photophysical behavior. The presence of the hydroxyethyl (B10761427) group could further influence these properties through hydrogen bonding interactions.

In contrast to TICT, Planar Intramolecular Charge Transfer (PICT) involves charge redistribution within a molecule that largely maintains its planar conformation in the excited state. This can lead to highly efficient and stable fluorescence. Research into PICT states is crucial for developing robust fluorophores for applications such as organic light-emitting diodes (OLEDs) and bio-imaging. For certain aminobenzonitrile derivatives, particularly those with a more rigid and planar structure, PICT can be the dominant excited-state process. The specific influence of the 2-hydroxyethylamino substituent on the planarity and excited-state dynamics of the benzonitrile (B105546) system would be a key area of investigation to determine its propensity for exhibiting PICT phenomena.

Utilization in Polymer Chemistry and Functional Polymer Synthesis

The hydroxyethyl group in this compound provides a reactive site that can be used to incorporate this functional benzonitrile unit into polymer chains. This allows for the synthesis of functional polymers with tailored optical or electronic properties. For example, it can be used as a monomer or a modifying agent in the production of polyesters, polyurethanes, or polyacrylates. The resulting polymers would have the aminobenzonitrile moiety as a pendant group, potentially imparting fluorescence, polarity, or other specific functionalities to the bulk material. A patent for a controlled-release pharmaceutical preparation lists this compound as a potential component, highlighting its utility in the synthesis of more complex molecules that could be integrated into polymer-based systems. google.com

Development in Dye Chemistry and Chromophore Design

The core structure of this compound is a classic "push-pull" system, which is a fundamental design principle for organic dyes and chromophores. The amino group acts as an electron donor (the "push") and the nitrile group as an electron acceptor (the "pull"), leading to a charge-transfer character in the molecule's electronic transitions. This typically results in absorption of light in the visible or ultraviolet region of the spectrum, making the compound colored or a precursor to colored compounds. By chemically modifying the amino or nitrile groups, or by extending the conjugated system, the absorption and emission properties can be fine-tuned. The hydroxyethyl group also offers a convenient handle for attaching the chromophore to other molecules or substrates, for instance, in the production of reactive dyes for textiles or for covalent labeling in biological applications.

Strategic Role as an Intermediate in Complex Organic Synthesis

Beyond its direct applications in materials, this compound serves as a valuable building block in multi-step organic synthesis. The presence of three distinct functional groups—the secondary amine, the hydroxyl group, and the nitrile—allows for a wide range of selective chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The hydroxyl group can undergo esterification or etherification, providing a point for linking to other molecules. The secondary amine can be acylated, alkylated, or used in cyclization reactions. This multifunctionality makes this compound a strategic intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, its synthesis is described in a patent as a precursor for a controlled-release preparation, underscoring its role as an intermediate in the development of functional chemical systems. google.com The following table provides the proton NMR data for the compound as reported in this context.

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in HzAssignment
7.39doublet2H8.7Aromatic protons ortho to the nitrile group
6.58doublet2H8.7Aromatic protons ortho to the amino group
4.66broad1HAmine proton (NH)
3.86quartet2H4.8Methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH)
3.33multiplet2HMethylene protons adjacent to the nitrogen atom (-NHCH₂-)
2.04triplet1H4.8Hydroxyl proton (-OH)

Data from patent WO2004035020A2. google.com

This array of reactive sites allows synthetic chemists to strategically build molecular complexity, making this compound a versatile tool in the arsenal (B13267) of modern organic synthesis.

Precursor for Heterocyclic Compounds

The nitrile functional group is a versatile precursor in the synthesis of various heterocyclic compounds. Nitriles, such as benzonitrile derivatives, can be utilized in environmentally friendly methods for preparing heterocycles. For instance, a green chemistry approach involves the reaction of nitriles with compounds like o-aminophenol, aminothiophenol, β-amino alcohol, or β-amino thioalcohol, catalyzed by a non-transition metal catalyst, to synthesize benzoxazole, benzothiazole, oxazoline, and thiazoline (B8809763) derivatives in a single step. google.com This method is advantageous as it can be performed in the air without the need for an inert atmosphere, uses a low-toxicity and water-soluble catalyst, and simplifies product separation and purification. google.com

The reactivity of the nitrile group in compounds like aminobenzonitriles makes them valuable building blocks. For example, 4-aminobenzonitrile (B131773) can be reacted with hydroxylamine (B1172632) hydrochloride to prepare 4-aminophenyl-amidoxime, which is a key intermediate for synthesizing other heterocyclic structures like 1,2,4-oxadiazol-5-ones. google.com Furthermore, the utility of alkenyl nitriles in heterocyclic synthesis is well-documented, where the cyano group readily undergoes reactions to form a wide array of complex heterocyclic systems. longdom.org While specific examples detailing the direct use of this compound in a wide range of heterocyclic syntheses are not extensively documented in the provided context, the known reactivity of the benzonitrile moiety suggests its potential as a precursor for various nitrogen- and oxygen-containing heterocycles.

Use in the Preparation of Oligonucleotides

In the chemical synthesis of oligonucleotides, protecting groups are crucial to prevent unwanted side reactions at various functional groups of the nucleoside monomers. umich.edu The 2-cyanoethyl group is widely used for the protection of the internucleotidic phosphate (B84403) groups during solid-phase oligonucleotide synthesis. sigmaaldrich.comnih.gov This protecting group is favored because of its stability throughout the synthesis cycles and the ease with which it can be removed under basic conditions, typically using concentrated ammonia (B1221849). nih.govnih.gov

The process of phosphoramidite (B1245037) chemistry, the standard method for DNA and RNA synthesis, involves several steps, including coupling, capping, oxidation, and detritylation. umich.edusigmaaldrich.com During the coupling step, a phosphoramidite monomer is activated and reacts with the 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester. biotage.com This intermediate is then oxidized to a more stable phosphate triester, with the 2-cyanoethyl group protecting the phosphate linkage. sigmaaldrich.comatdbio.com

However, the use of the 2-cyanoethyl protecting group can lead to a side reaction known as cyanoethylation. During the final deprotection step, the 2-cyanoethyl group is removed via β-elimination, generating acrylonitrile (B1666552) as a byproduct. sigmaaldrich.comnih.govatdbio.com This acrylonitrile can then react with the nucleobases, particularly the imido NH group of thymine, forming cyanoethyl adducts. nih.govatdbio.comglenresearch.com The formation of these adducts can be minimized by adjusting the deprotection conditions, such as using a larger volume of ammonia. glenresearch.com To completely avoid this side reaction, alternative protecting groups have been explored. nih.gov

The following table summarizes the key steps in oligonucleotide synthesis where the cyanoethyl protecting group plays a role:

Synthesis StepRole of 2-Cyanoethyl GroupPotential Side Reactions
Coupling & Oxidation Protects the newly formed phosphite triester linkage, which is then oxidized to a stable phosphate triester. sigmaaldrich.comatdbio.com-
Deprotection Removed from the phosphate backbone using a weak base, typically concentrated aqueous ammonia. sigmaaldrich.comnih.govGeneration of acrylonitrile, which can lead to cyanoethylation of nucleobases, especially thymine. nih.govatdbio.comglenresearch.com

Photophysical and Photochemical Research

Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This phenomenon is of significant interest for the development of fluorescent probes and sensors. rsc.org Molecules capable of ESIPT typically contain both a proton donor (like a hydroxyl or amino group) and a proton acceptor (like a nitrogen or oxygen atom) in close proximity, allowing for the formation of an intramolecular hydrogen bond. nih.gov

Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change, facilitating the proton transfer and leading to the formation of an excited-state tautomer. This tautomer then relaxes to the ground state, often emitting fluorescence at a longer wavelength (a large Stokes shift) compared to the initial excited molecule. rsc.orgnih.gov

In the context of aminobenzonitrile derivatives, while direct evidence for ESIPT in this compound is not detailed, related molecules with amino groups have been studied for their intramolecular charge transfer (ICT) properties, which are conceptually similar in that they involve a change in electronic distribution upon excitation. scispace.comnih.gov The presence of both a potential proton-donating amino group and proton-accepting groups within the molecule provides a framework where ESIPT could potentially be engineered or studied. The development of ESIPT-based fluorescent probes often involves designing molecules where the proton transfer process can be modulated by the presence of an analyte, leading to a detectable change in the fluorescence signal. nih.govrsc.org

Application as Fluorescence Probes for Solvation Dynamics

Fluorescent molecules are valuable tools for studying the dynamics of their surrounding solvent environment, a process known as solvation dynamics. kaist.ac.krrsc.org When a fluorescent probe molecule is excited by light, its dipole moment can change, leading to a reorientation of the surrounding solvent molecules to stabilize the new charge distribution. This solvent relaxation occurs on a specific timescale and can be monitored by observing the time-dependent shift in the fluorescence emission spectrum of the probe. core.ac.uk

4-Aminobenzonitrile (4ABN) and its derivatives are classic examples of molecules used to study solvation dynamics due to their intramolecular charge transfer (ICT) characteristics. scispace.comnih.gov Upon excitation, there is a transfer of electron density from the amino group to the nitrile group, resulting in a significant change in the molecule's dipole moment. This makes their fluorescence highly sensitive to the polarity of the solvent. scispace.comnih.gov

The study of 4ABN in cluster-cations with a single water molecule, for instance, has allowed for the real-time observation of water molecule migration from the cyano group to the amino group upon photoionization, providing fundamental insights into microscopic solvation processes. nih.gov The relatively slow migration in this specific case was attributed to the internal excess energy and the shape of the potential energy surface. nih.gov The choice of a fluorescent probe is critical, as its sensitivity to the local environment determines the level of detail that can be obtained about the solvation dynamics at interfaces, such as those in protein-surfactant systems. kaist.ac.kr Probes like PRODAN have also been extensively used, and studies have shown that different excited states (locally excited vs. charge-transferred) of the same probe can solvate on different timescales, a factor that must be considered when interpreting results in heterogeneous environments. nih.gov

Ligand Design and Coordination Chemistry

Formation of Metal Complexes with Related Benzonitrile Ligands

Nitrile-containing ligands, including benzonitrile and its derivatives, are widely used in coordination chemistry to form complexes with a variety of transition metals. wikipedia.org The nitrile group typically coordinates to the metal center through the nitrogen atom in a linear M-N-C arrangement. acs.org These nitrile ligands are generally considered weakly coordinating, which makes them valuable as labile (easily replaceable) ligands in synthetic coordination chemistry, allowing for the subsequent introduction of other, more strongly coordinating ligands. wikipedia.orgnih.gov

The coordination of a nitrile ligand to a metal center often results in an increase in the C≡N stretching frequency in the infrared spectrum, which is a characteristic feature used to confirm complex formation. acs.org However, in some cases, such as with the pentaammineruthenium(II) species, a decrease in the stretching frequency is observed, which is attributed to strong π-back-bonding from the metal to the nitrile ligand. acs.org

Studies on 4-aminobenzonitrile have demonstrated its ability to act as a ligand in the formation of coordination complexes with different dimensionalities. For example, it reacts with platinum to form a zero-dimensional mononuclear complex, while with zinc, copper, and cadmium, it can form one-dimensional and three-dimensional coordination polymers. researchgate.net The strength of the metal-nitrile bond can be influenced by substituents on the benzonitrile ring. For instance, in a series of iron complexes, the stability of the iron-nitrile bond was found to increase with electron-donating substituents on the phenyl ring. nih.gov

The following table provides examples of metal complexes formed with benzonitrile and related ligands:

MetalLigand(s)Complex FormulaReference
PalladiumBenzonitrile, ChloridePdCl₂(PhCN)₂ wikipedia.org
MolybdenumPropionitrile, CarbonylMo(CO)₃(C₂H₅CN)₃ wikipedia.org
RheniumDinitrogen, Pincer LigandDinuclear N₂-bridged complex goettingen-research-online.de
RutheniumBenzonitrile, Ammine[Ru(NH₃)₅(NCPh)]²⁺/³⁺ acs.org
Platinum4-Aminobenzonitrile, Chloride[PtCl₂(4-ABN)₂] researchgate.net
Zinc4-Aminobenzonitrile, Water{Zn(4-ABN)₂(H₂O)₂₂}n researchgate.net
Copper4-Aminobenzonitrile, Methanol{Cu(4-ABN)₂(MeOH)₂₂}n researchgate.net
Cadmium4-Aminobenzonitrile, Chloride{Cd(4-ABN)Cl₂}n researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Extensive searches of scientific literature and chemical databases did not yield specific research studies, experimental data, or computational analyses focused on the non-linear optical (NLO) properties of this compound.

Molecules investigated for NLO properties typically possess an electron-donating group and an electron-accepting group linked by a π-conjugated system, a structure which is present in this compound. The amino group acts as a donor and the nitrile group as an acceptor, connected by the benzene (B151609) ring. This molecular framework is a prerequisite for potential second-order NLO activity. optica.orgnih.govresearchgate.net However, despite this structural feature, there is no published research available that specifically characterizes or quantifies the hyperpolarizability, second-harmonic generation, or other NLO coefficients for this compound.

Therefore, no detailed research findings or data tables on the NLO properties of this compound can be presented.

Derivatization and Analog Development for Structure Property Relationship Studies

Synthesis of Substituted 4-[(2-Hydroxyethyl)amino]benzonitrile Analogues

The synthesis of analogues of this compound can be approached by introducing substituents onto the aromatic ring. This is typically achieved by starting with an appropriately substituted 4-aminobenzonitrile (B131773) or a precursor that allows for substitution at a later stage.

A primary route involves the direct N-alkylation of a substituted 4-aminobenzonitrile with 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) or ethylene (B1197577) oxide. The choice of starting material, such as 3-chloro-4-aminobenzonitrile or 3-methoxy-4-aminobenzonitrile, directly dictates the position and nature of the substituent on the final product's benzene (B151609) ring. The reaction conditions, including the choice of base (e.g., sodium carbonate, potassium carbonate) and solvent, are optimized to facilitate the nucleophilic substitution by the amino group onto the ethanol (B145695) precursor.

Alternatively, electrophilic aromatic substitution reactions can be performed on the this compound core, although this can be complicated by the directing effects of the amino group and potential side reactions. Protecting the amino and hydroxyl groups may be necessary to achieve the desired regioselectivity for reactions like nitration or halogenation.

Table 1: Synthetic Strategies for Substituted Analogues

Synthetic StrategyStarting Material ExampleKey ReagentsResulting Analogue Example
N-Alkylation of Substituted Aminobenzonitrile4-Amino-3-chlorobenzonitrile2-Chloroethanol, K₂CO₃, DMF4-[(2-Hydroxyethyl)amino]-3-chlorobenzonitrile
N-Alkylation of Substituted Aminobenzonitrile4-Amino-3-methylbenzonitrileEthylene oxide, Acetic acid4-[(2-Hydroxyethyl)amino]-3-methylbenzonitrile
Electrophilic Aromatic Substitution (Post-modification)This compoundN-Bromosuccinimide (NBS), Acetonitrile (B52724)3-Bromo-4-[(2-hydroxyethyl)amino]benzonitrile

Elucidation of Substituent Effects on Electronic and Spectroscopic Characteristics

The introduction of substituents onto the aromatic ring of this compound profoundly alters its electronic and spectroscopic properties. These changes are critical for understanding and predicting the behavior of these molecules in various applications. The effects can be rationalized by considering the electron-donating or electron-withdrawing nature of the substituents.

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring through resonance and inductive effects. This increased density enhances the electron-donating character of the entire molecule.

Spectroscopic Characteristics:

UV-Visible Spectroscopy: The position of the maximum absorption wavelength (λmax) is sensitive to substituents. EDGs typically cause a bathochromic (red) shift to longer wavelengths due to a smaller HOMO-LUMO energy gap. Conversely, EWGs often lead to a hypsochromic (blue) shift to shorter wavelengths. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of key functional groups are affected. The nitrile (C≡N) stretching frequency (typically ~2220-2230 cm⁻¹) can shift to higher wavenumbers with EWGs and lower wavenumbers with EDGs due to changes in bond polarity and strength.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Substituents cause predictable changes in the chemical shifts of aromatic protons and carbons. EWGs tend to deshield nearby protons, shifting their signals downfield (higher ppm), while EDGs cause upfield shifts due to increased shielding.

Table 2: Predicted Substituent Effects on Spectroscopic Data

Substituent (at position 3)TypeEffect on λmax (UV-Vis)Effect on ν(C≡N) (IR)Effect on Aromatic ¹H NMR Shifts
-OCH₃Strong EDGBathochromic Shift (Red Shift)Decrease in WavenumberUpfield Shift (Shielding)
-CH₃Weak EDGSlight Bathochromic ShiftSlight Decrease in WavenumberSlight Upfield Shift
-HReferenceReferenceReference (~2225 cm⁻¹)Reference
-ClWeak EWG (Inductive)Slight Hypsochromic ShiftIncrease in WavenumberDownfield Shift (Deshielding)
-NO₂Strong EWGHypsochromic Shift (Blue Shift)Significant Increase in WavenumberSignificant Downfield Shift

Chemical Modifications of the Hydroxyethylamino Moiety

The hydroxyethylamino side chain, –NH–CH₂–CH₂–OH, offers two reactive sites for chemical modification: the secondary amine and the primary hydroxyl group. Derivatization at these positions can significantly alter the molecule's polarity, reactivity, and potential for further conjugation.

Modifications at the Nitrogen Atom: The secondary amine is nucleophilic and can undergo a variety of reactions.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a non-nucleophilic base can convert the secondary amine into a tertiary amine. openstax.org This modification increases steric bulk around the nitrogen and alters its basicity. Complete methylation with excess alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. openstax.orglibretexts.org

N-Acylation: Treatment with acid chlorides or acid anhydrides in the presence of a base like pyridine (B92270) results in the formation of an amide. libretexts.org This transformation replaces the basic amine with a neutral amide group, significantly changing the electronic properties as the nitrogen lone pair becomes delocalized into the carbonyl group.

Modifications at the Oxygen Atom: The terminal hydroxyl group behaves as a typical primary alcohol.

O-Acylation (Esterification): The hydroxyl group can be readily converted into an ester by reacting with acid chlorides, acid anhydrides, or carboxylic acids under esterification conditions (e.g., Fischer esterification). This is a common strategy for attaching other functional moieties.

O-Alkylation (Etherification): Formation of an ether can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Table 3: Examples of Modifications to the Hydroxyethylamino Moiety

Modification TypeReactive SiteReagent ExampleFunctional Group Formed
N-AlkylationSecondary AmineMethyl Iodide (CH₃I)Tertiary Amine
N-AcylationSecondary AmineAcetyl Chloride (CH₃COCl)Amide
O-AcylationHydroxyl GroupBenzoyl Chloride (C₆H₅COCl)Ester
O-AlkylationHydroxyl GroupSodium Hydride (NaH), then Benzyl BromideEther

Strategies for Heterocyclic Annulation and Scaffold Expansion

The 4-aminobenzonitrile framework is a valuable precursor for constructing fused heterocyclic systems through annulation reactions, where a new ring is built onto the existing aromatic scaffold. These strategies often utilize the reactivity of the amino group and the ortho position on the benzene ring, or the nitrile group itself, to build complex polycyclic structures like quinolines and quinazolines. nih.govresearchgate.net

Synthesis of Quinolines: A prominent strategy for synthesizing quinoline (B57606) rings involves the reaction of an aminobenzonitrile derivative with a suitable three-carbon synthon.

Aza-Michael/Annulation Cascade: A transition-metal-free, base-promoted reaction between a 2-aminobenzonitrile (B23959) and an ynone (an α,β-unsaturated ketone with a carbon-carbon triple bond) can yield polysubstituted 4-aminoquinolines. cardiff.ac.uk The mechanism proceeds through an initial aza-Michael addition of the amine to the ynone, followed by an intramolecular cyclization (annulation) and subsequent aromatization. cardiff.ac.uk

Thorpe-Ziegler Cyclization: Substituted 2-(cyanoethylamino)benzonitriles, formed by reacting 2-aminobenzonitriles with 3-bromopropanenitrile, can undergo an intramolecular Thorpe-Ziegler cyclization. researchgate.net This reaction, typically promoted by a strong base like t-BuLi, involves the nucleophilic attack of the carbanion (alpha to one nitrile group) onto the other nitrile group, leading to the formation of a 4-aminoquinoline-3-carbonitrile (B2762942) scaffold. researchgate.net

Synthesis of Quinazolines: Quinazoline derivatives can be synthesized from aminobenzonitriles via cyclocondensation reactions.

One-Pot Annulation: 4-Aminoquinazoline derivatives can be synthesized in a one-pot reaction of 2-aminobenzonitrile with triethyl orthoformate and ammonium acetate (B1210297). researchgate.net This method involves the formation of an amidine intermediate which then undergoes intramolecular cyclization. researchgate.net Another approach involves an acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones to generate 2-aminoquinazolines.

Table 4: Annulation Strategies for Scaffold Expansion

StrategyKey ReactantsCatalyst/ConditionsResulting Heterocyclic System
Aza-Michael/Annulation Cascade2-Aminobenzonitrile, YnoneBase (e.g., KOtBu), DMSO, 100 °C4-Aminoquinoline
Thorpe-Ziegler Cyclization2-(Cyanoethylamino)benzonitrileStrong Base (e.g., t-BuLi), THF, -78 °C4-Aminoquinoline-3-carbonitrile
One-Pot Cyclocondensation2-Aminobenzonitrile, Triethyl Orthoformate, NH₄OAcHeat, Solvent-free or Microwave4-Aminoquinazoline
Domino Approach4-Aminobenzonitrile, 2,5-DimethoxytetrahydrofuranGlacial Acetic Acid, RefluxQuinazoline Derivatives

Compound Index

Theoretical Investigations of Reactivity and Molecular Interaction Mechanisms

Computational Elucidation of Reaction Mechanisms and Transition State Structures

The reactivity of the nitrile group in 4-[(2-Hydroxyethyl)amino]benzonitrile is a subject of significant theoretical interest. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of reactions involving this functional group. mdpi.comanalis.com.my One of the key reactions studied is the nucleophilic attack on the nitrile carbon, for instance, by a thiol group from an amino acid like cysteine. nih.gov

Theoretical models indicate that such reactions proceed through a concerted synchronous mechanism. nih.gov In this process, the nucleophilic attack by the sulfur atom on the nitrile's carbon atom and the simultaneous protonation of the nitrile's nitrogen atom occur in a single step. nih.gov This is characterized by a transition state (TS) where the S-C and H-N bonds are partially formed. nih.gov Analysis of the Intrinsic Reaction Coordinate (IRC) pathway shows a decrease in the S–C and H–N distances as the reaction progresses from reactants to the transition state. nih.gov

A significant geometric change occurs at the nitrile carbon, where the hybridization shifts from sp to sp² during the reaction. This is evidenced by an increase in the C-N bond distance of the nitrile group and a decrease in the C-C-N bond angle. nih.gov The transition state for the reaction between a benzonitrile (B105546) derivative and a nucleophile like cysteamine (B1669678) can adopt a chair-like, seven-membered ring structure. nih.gov The energy barrier, or activation energy (Ea), associated with reaching this transition state is a critical parameter for predicting reaction kinetics. researchgate.net DFT calculations can reliably determine these barriers, providing insights that correlate well with experimental kinetic data. nih.govnih.gov For instance, the presence of the electron-donating amino group in this compound is expected to make the molecule less reactive towards nucleophiles compared to unsubstituted benzonitrile, a factor that would be reflected in a higher calculated activation energy. nih.gov

ParameterDescriptionTheoretical Insight
Reaction MechanismThe step-by-step sequence of elementary reactions.Proceeds via a concerted synchronous mechanism for nucleophilic attack. nih.gov
Transition State (TS) GeometryThe molecular structure at the highest point on the reaction energy profile.Can form a chair-like, seven-membered ring structure. nih.gov
Key Geometric ChangesChanges in bond lengths and angles during the reaction.Nitrile carbon hybridization changes from sp to sp². C-N bond lengthens, C-C-N angle decreases. nih.gov
Activation Energy (Ea)The minimum energy required to initiate the reaction.Calculable via DFT; higher for compounds with electron-donating groups. nih.govresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the influence of the surrounding environment on the structure and behavior of molecules like this compound. easychair.orgnih.gov These simulations model the movement of atoms over time, providing a detailed picture of conformational dynamics and the explicit role of solvent molecules. easychair.org

For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotation around the C-N single bond connecting the hydroxyethyl (B10761427) group to the benzene (B151609) ring and the conformational freedom of the hydroxyethyl side chain itself. The solvent environment is crucial in determining the preferred conformations. jocpr.com

In aqueous solutions, MD simulations can map the hydration shells around the molecule, showing how water molecules form hydrogen bonds with the hydroxyl (-OH), amino (-NH-), and nitrile (-C≡N) groups. easychair.org This solvation can significantly influence the molecule's conformational equilibrium. In contrast, simulations in non-polar organic solvents would show different interaction patterns, likely dominated by weaker van der Waals forces, which could favor different molecular conformations. jocpr.com By analyzing the simulation trajectories, it is possible to quantify properties such as the radius of gyration and the solvent-accessible surface area, which change with different solvent compositions and affect the molecule's solubility and aggregation behavior. nih.gov Studies on similar molecules like benzonitrile have shown that properties such as electronic polarizability may be only slightly affected by the dielectric nature of the solvent. researchgate.net

Simulation AspectInformation GainedRelevance to this compound
Conformational AnalysisPreferred dihedral angles, rotational barriers, and overall molecular shape.Understanding the flexibility of the hydroxyethylamino side chain.
Explicit Solvent ModelingMapping of solvent molecule distribution and specific interactions (e.g., hydrogen bonds). easychair.orgReveals how water or organic solvents interact with the polar groups of the molecule.
Solvent PropertiesRadius of Gyration (Rg), Solvent Accessible Surface Area (SASA). nih.govPredicting solubility and the effect of cosolvents on molecular aggregation. nih.gov
Dynamic BehaviorTime-scales of conformational changes and molecular vibrations.Provides a dynamic view of how the molecule behaves in a solution.

Application of Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for quantifying the reactivity and selectivity of molecules without simulating a full reaction. rasayanjournal.co.in These descriptors, based on the molecule's electronic structure, can predict how this compound will behave in chemical reactions. mdpi.comrasayanjournal.co.in

Local reactivity descriptors, such as Fukui functions or the distribution of Mulliken charges, can predict which atoms within the molecule are most susceptible to electrophilic or nucleophilic attack. analis.com.my For this molecule, calculations would likely show that the nitrogen atom of the nitrile group possesses a significant negative charge, making it a likely site for interaction with electrophiles, while the nitrile carbon is the primary site for nucleophilic attack. analis.com.mynih.gov These computational predictions correlate well with experimental observations of reactivity and can guide the rational design of synthetic pathways. nih.govnih.gov

DescriptorFormulaPredicted Property
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOChemical stability and reactivity (larger gap = more stable). nih.gov
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution (harder = less reactive). nih.gov
Electronegativity (χ)-(EHOMO + ELUMO) / 2Ability to attract electrons. rasayanjournal.co.in
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons (a measure of electrophilic character). rasayanjournal.co.in
Mulliken Atomic ChargesCalculated from the molecular wavefunction.Identifies local nucleophilic and electrophilic centers within the molecule. analis.com.my

Molecular Level Interaction Studies with Biological Macromolecules (e.g., Human Serum Albumin)

The interaction of small molecules with transport proteins like Human Serum Albumin (HSA) is a critical factor in their bioavailability and distribution in the body. nih.gov Computational methods, including molecular docking and molecular dynamics (MD), are essential for studying the binding of this compound to HSA at an atomic level. nih.govmdpi.com

Molecular docking simulations can predict the preferred binding pose and affinity of the compound within the known binding sites of HSA, such as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). mdpi.com These simulations calculate a docking score, which estimates the binding free energy, indicating the most probable and stable binding location. mdpi.commdpi.com For a molecule like this compound, docking studies would identify the specific amino acid residues in the binding pocket that interact with it. The interactions would likely involve hydrogen bonds between the molecule's hydroxyl and amino groups and polar residues in the protein, as well as hydrophobic interactions involving the benzene ring. nih.gov

Following docking, MD simulations can be performed on the HSA-ligand complex to assess its stability over time. nih.govmdpi.com These simulations provide a dynamic view of the binding, confirming the stability of the interactions identified by docking and revealing conformational changes in both the ligand and the protein upon binding. mdpi.com The results from these computational studies can be correlated with experimental data from techniques like fluorescence quenching to determine thermodynamic parameters such as the binding constant (Ka) and changes in enthalpy (ΔH°) and entropy (ΔS°), which characterize the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces). mdpi.comnih.gov

Computational MethodKey FindingsThermodynamic/Structural Insight
Molecular DockingPreferred binding site (e.g., Sudlow's Site I/II), binding pose, docking score. mdpi.comIdentifies key interacting amino acid residues (e.g., Arg, Lys, Leu) and predicts binding affinity. nih.govrsc.org
Molecular Dynamics (MD)Stability of the protein-ligand complex, conformational changes, interaction dynamics. mdpi.comConfirms stable binding and flexibility of the complex in a simulated physiological environment. nih.gov
Binding Constant (Ka)Determined from fluorescence quenching experiments. nih.govQuantifies the strength of the binding interaction. Values around 104 M-1 indicate significant binding. mdpi.comnih.gov
Thermodynamic Parameters (ΔG°, ΔH°, ΔS°)Calculated from binding constants at different temperatures (van't Hoff plot). mdpi.comReveal the driving forces of binding (e.g., negative ΔH° and positive ΔS° suggest roles for hydrogen bonding and hydrophobic forces). mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(2-Hydroxyethyl)amino]benzonitrile, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling. For example, intermediates like 4-iodo-2,6-dimethylbenzenamine can react with acrylonitrile in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., sodium acetate), and a solvent like N,N-dimethylacetamide under nitrogen . Key factors include catalyst loading (5–10 mol%), temperature (80–120°C), and reaction time (12–24 hours). Yield optimization requires careful control of moisture and oxygen levels to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and hydrogen bonding. Infrared (IR) spectroscopy identifies nitrile (C≡N) stretches (~2220 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsion angles, as demonstrated in related benzonitrile derivatives with R-factors <0.08 . Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₁N₂O⁺: calc. 175.0866, obs. 175.0865).

Q. What biological targets or pathways are associated with this compound in preclinical studies?

  • Methodological Answer : The compound exhibits activity against HIV-1 reverse transcriptase (RT) as a non-nucleoside inhibitor (NNRTI), with IC₅₀ values <10 nM in enzymatic assays . It also modulates androgen receptors (AR) in cancer cell lines (e.g., LNCaP), reducing proliferation by 40–60% at 10 µM . Target validation involves RT inhibition assays and AR-binding studies using radiolabeled ligands.

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for stock solutions (10–50 mM) and dilute in assay buffers (e.g., PBS with 0.1% Tween-80). Sonication (30 min) or heating (37°C) improves dispersion. Dynamic light scattering (DLS) monitors particle size to ensure colloidal stability .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for enhanced bioavailability?

  • Methodological Answer : Molecular dynamics (MD) simulations predict aggregation behavior and amphiphilic properties influencing oral absorption. For example, simulations of rilpivirine (a structural analog) reveal that π-π stacking and hydrogen bonding with gut enzymes affect solubility. Quantum mechanical (QM) calculations (e.g., DFT) optimize substituent electronic profiles to balance lipophilicity (logP 2.5–3.5) and polar surface area (PSA <80 Ų) .

Q. What strategies resolve contradictions in reported biological activity across different cell lines or assays?

  • Methodological Answer : Discrepancies may arise from cell-specific metabolism or off-target effects. Use orthogonal assays:

  • Enzymatic assays (e.g., RT inhibition) vs. cell-based viability assays (e.g., MTT).
  • Isoform-specific AR knockdown (siRNA) to confirm target engagement .
  • Metabolite profiling (LC-MS/MS) identifies active derivatives contributing to efficacy .

Q. What synthetic modifications improve metabolic stability without compromising target binding?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to reduce CYP450-mediated oxidation. Replace the hydroxyethyl group with a bioisostere like tetrahydropyran to enhance steric shielding. Validate via:

  • Microsomal stability assays (e.g., human liver microsomes, t₁/₂ >60 min).
  • Docking studies (e.g., AutoDock Vina) to assess binding affinity changes .

Q. How do researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 70°C, 24h).
  • Oxidative stress (3% H₂O₂, 25°C, 6h).
  • Thermogravimetric analysis (TGA) monitors decomposition thresholds (>200°C). HPLC-UV tracks degradation products, with mass balance ≥95% .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat) and engineering controls (fume hoods). Avoid dust generation; store in airtight containers under nitrogen. Toxicity data for analogs suggest moderate respiratory irritation—monitor airborne concentrations via NIOSH methods. Emergency procedures include eye irrigation (15 min) and medical consultation for ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.